molecular formula C10H18Cl2N2 B1441322 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride CAS No. 1308650-38-5

4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

Cat. No. B1441322
M. Wt: 237.17 g/mol
InChI Key: BBTXSPAXGREBSJ-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride is a chemical compound . Its molecular formula is C7H12Cl2N2 .


Synthesis Analysis

While specific synthesis methods for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride were not found, amines like this can be synthesized through various methods. For instance, interfacial polymerization of bisfuran diamine monomer (BFN) has been used in the synthesis of bio-based polyamides .


Molecular Structure Analysis

The molecular formula of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride is C7H12Cl2N2 . The average mass is 223.143 Da and the monoisotopic mass is 222.069061 Da .


Chemical Reactions Analysis

Amines, including 1° and 2° amines, react rapidly with acid chlorides or acid anhydrides to form 1°, 2°, and 3° amides respectively . These reactions typically occur rapidly at room temperature and provide high reaction yields.

Scientific Research Applications

Chemical Modification and Application Potential

The research into chemical modifications of biopolymers such as xylan showcases the vast potential of chemical compounds in creating derivatives with specific properties. For instance, Petzold-Welcke et al. (2014) discussed the modification of 4-O-methylglucuronoxylan with various agents, highlighting the importance of functional groups and the degree of substitution in determining the properties of the resulting compounds. This kind of chemical modification research could be relevant to understanding the applications of "4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride" in creating new materials or chemicals with desired properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Analytical Techniques in Chemical Research

The advancement in analytical techniques is crucial for the study and application of chemical compounds. The review by Schreier et al. (2012) on the spin label amino acid TOAC demonstrates how modern spectroscopic methods, including EPR, NMR, and X-ray crystallography, are employed to study peptides and their interactions, offering insights into the structural and dynamic aspects of chemical compounds. This emphasizes the importance of analytical techniques in exploring the properties and applications of complex compounds, potentially including "4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride" (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).

Environmental Impact and Toxicology

Understanding the environmental fate and toxicological impact of chemical compounds is essential for their safe and responsible application. The study by Giacomazzi and Cochet (2004) on the environmental impact of the herbicide diuron provides a comprehensive overview of its persistence, toxicity, and ecotoxicological effects, illustrating the complex interplay between chemical compounds and the environment. Such research underlines the necessity of evaluating the environmental and health implications of "4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride" and similar compounds (Giacomazzi & Cochet, 2004).

Safety And Hazards

While specific safety data for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride was not found, similar compounds may cause eye and skin irritation, respiratory tract irritation, and may be harmful if swallowed .

properties

IUPAC Name

4-(aminomethyl)-N,N,2-trimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-8-6-9(7-11)4-5-10(8)12(2)3;;/h4-6H,7,11H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTXSPAXGREBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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